![molecular formula C8H7NO3 B1604996 Benzo[d][1,3]dioxole-4-carboxamide CAS No. 69151-39-9](/img/structure/B1604996.png)
Benzo[d][1,3]dioxole-4-carboxamide
Beschreibung
Structural Identification and IUPAC Nomenclature
Benzo[d]dioxole-4-carboxamide exhibits a distinctive molecular structure characterized by the fusion of a benzene ring with a 1,3-dioxole moiety, creating the benzodioxole core framework. The compound possesses the molecular formula C8H7NO3 with a molecular weight of 165.15 grams per mole, establishing its classification as a relatively compact heterocyclic molecule. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as benzo[d]dioxole-4-carboxamide, reflecting the positional arrangement of the carboxamide functional group at the 4-position of the benzodioxole ring system.
The structural architecture of benzo[d]dioxole-4-carboxamide can be precisely described through its Simplified Molecular Input Line Entry System representation as O=C(C1=C2OCOC2=CC=C1)N, which illustrates the connectivity between the benzodioxole ring and the terminal carboxamide group. The compound's International Chemical Identifier key is recorded as UHJCPTUYASMZRC-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification and retrieval. This molecular configuration results in a planar aromatic system with the methylenedioxy bridge creating a five-membered ring fused to the benzene nucleus, while the carboxamide substituent introduces both hydrogen bonding capabilities and potential sites for further chemical modification.
The three-dimensional molecular geometry of benzo[d]dioxole-4-carboxamide features a largely planar configuration due to the aromatic nature of the benzodioxole core, with the carboxamide group capable of existing in different conformational states depending on intramolecular and intermolecular interactions. The compound exhibits specific physicochemical properties including a calculated logarithm of the partition coefficient value of 0.45, indicating moderate lipophilicity, and a polar surface area of 62 square angstroms, suggesting favorable characteristics for biological membrane permeation. The heavy atom count of 12 and the presence of three hydrogen bond acceptors and one hydrogen bond donor contribute to the compound's overall molecular profile and potential for intermolecular interactions in biological systems.
Historical Context in Heterocyclic Compound Research
The development and investigation of benzodioxole derivatives have their roots in the broader historical context of heterocyclic compound research, which gained significant momentum during the nineteenth and twentieth centuries. The foundational work on benzodioxole systems can be traced to early studies of naturally occurring compounds such as safrole, which was first isolated and characterized in the mid-1800s. French chemist Édouard Saint-Èvre determined safrole's empirical formula in 1844, while subsequent investigations by Édouard Grimaux and J. Ruotte in 1869 led to the formal naming and structural elucidation of this prototypical benzodioxole compound. These pioneering studies established the methylenedioxy functional group as a significant structural motif in natural product chemistry and laid the groundwork for future synthetic endeavors.
The systematic exploration of benzodioxole derivatives expanded considerably during the twentieth century as synthetic methodologies advanced and the biological significance of these compounds became increasingly apparent. The recognition that many naturally occurring benzodioxole compounds exhibited notable biological activities, including insecticidal and pharmacological properties, stimulated intensive research into synthetic analogs and derivatives. The development of 1,3-benzodioxole as a fundamental building block enabled chemists to explore systematic structural modifications, including the introduction of various functional groups at different positions of the benzodioxole ring system. This systematic approach to structure-activity relationship studies provided crucial insights into the molecular determinants of biological activity within this compound class.
Recent decades have witnessed a renaissance in benzodioxole research, driven by advances in synthetic chemistry, structural biology, and computational drug design. Contemporary investigations have revealed that benzodioxole derivatives possess diverse biological activities, ranging from anticancer and anti-inflammatory properties to antidiabetic and antimicrobial effects. The identification of novel benzodioxole compounds from natural sources, such as the five new benzodioxole structures isolated from Astrodaucus persicus root extract, has further expanded the chemical space available for pharmaceutical development. These discoveries have reinforced the importance of benzodioxole scaffolds in medicinal chemistry and have motivated continued research into their synthesis, structure-activity relationships, and therapeutic applications.
Position Within Benzodioxole Derivative Classifications
Benzo[d]dioxole-4-carboxamide occupies a specific position within the broader classification system of benzodioxole derivatives, which can be systematically organized based on structural features, functional group substitutions, and biological activities. The compound belongs to the primary class of 1,3-benzodioxoles, characterized by the presence of a methylenedioxy bridge connecting adjacent oxygen atoms on the benzene ring. Within this primary classification, benzo[d]dioxole-4-carboxamide represents a member of the carboxamide-substituted subclass, distinguished by the presence of the amide functional group at the 4-position of the benzodioxole ring system.
The structural classification of benzodioxole derivatives typically considers both the position and nature of substituents on the aromatic ring. In the case of benzo[d]dioxole-4-carboxamide, the 4-position substitution places it in distinction from other commonly studied derivatives such as the 5-substituted analogs or compounds bearing substituents at multiple positions. Comparative analysis with related compounds reveals that the 4-carboxamide substitution pattern is relatively uncommon compared to aldehydes and carboxylic acids at the same position, making this compound particularly noteworthy from a structural diversity perspective. The carboxamide functional group introduces unique chemical properties, including hydrogen bonding capabilities and potential for further chemical transformations, which distinguish it from other benzodioxole derivatives bearing different functional groups.
From a biological activity perspective, benzo[d]dioxole-4-carboxamide can be classified within the pharmacologically active benzodioxole derivatives, a category that encompasses compounds with demonstrated biological effects in various assay systems. Research has shown that benzodioxole derivatives exhibit a broad spectrum of biological activities, with specific structure-activity relationships governing their pharmacological profiles. The carboxamide substitution pattern in benzo[d]dioxole-4-carboxamide positions it within a subset of derivatives that may exhibit enhanced hydrogen bonding interactions with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic properties. This classification framework provides a systematic approach to understanding the relationship between structural features and biological activities within the benzodioxole family, facilitating the rational design of new compounds with desired pharmacological profiles.
Eigenschaften
IUPAC Name |
1,3-benzodioxole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJCPTUYASMZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988860 | |
Record name | 2H-1,3-Benzodioxole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69151-39-9 | |
Record name | 69151-39-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1,3-Benzodioxole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Oxidation | H₂O₂, K₂CO₃, MeOH/H₂O, RT, 16h | 96% |
Mixed-Anhydride Method | Isobutyl chloroformate, N-methylmorpholine, 0°C | 70% |
Alternative Route: Direct Aminolysis of Esters
In some protocols, methyl esters are directly subjected to aminolysis without prior hydrolysis:
- Example : Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate reacts with ammonia in methanol under reflux.
- Optimization : Use of catalytic agents (e.g., pyridine) improves reaction efficiency.
Scaffold Hopping and Functionalization
For derivatives, Knoevenagel condensation is employed to introduce substituents:
- Conditions : Microwave irradiation at 120°C in acetic anhydride/triethylamine or pyridine with piperidine.
- Challenges : Low yields (<10%) due to weak acidity of C2-methylene protons.
Table 2: Comparative Yields in Derivative Synthesis
Reaction Type | Conditions | Yield |
---|---|---|
Knoevenagel Condensation | Microwave, 120°C, Ac₂O/Et₃N | <10% |
Catalytic Hydrogenation | H₂, Pd/C, MeOH | 60–70% |
Purification and Characterization
- Chromatography : Flash chromatography (ethyl acetate/hexanes) is standard for intermediate purification.
- Crystallization : Final products are often recrystallized from Et₂O/MeOH (4:1) for high purity.
- Analytical Validation : NMR (¹H, ¹³C, HMBC) and HRMS confirm structural integrity.
Critical Considerations
- Isotopic Enrichment : Deuterated variants require specialized intermediates (e.g., deuterated methylenedioxy groups).
- Regioselectivity : HMBC experiments resolve regioisomers by analyzing ³J couplings to quaternary carbons.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[d][1,3]dioxole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Benzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: Benzo[d][1,3]dioxole-4-amine.
Substitution: Various halogenated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzo[d][1,3]dioxole derivatives. For instance, a study reported that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. Specifically, one derivative demonstrated an IC50 value of 2.57 µg/mL against α-amylase, suggesting its potential as an anticancer agent through metabolic pathways related to carbohydrate metabolism .
Antidiabetic Effects
Research has shown that benzo[d][1,3]dioxole derivatives can effectively lower blood glucose levels in diabetic models. In a controlled study, mice treated with these compounds exhibited a reduction in blood glucose from 252.2 mg/dL to 173.8 mg/dL, indicating their potential as antidiabetic agents . The mechanism is believed to involve inhibition of α-amylase, which plays a crucial role in carbohydrate digestion.
Antimicrobial Activity
The versatility of benzo[d][1,3]dioxole structures extends to antimicrobial applications as well. Compounds derived from this framework have been investigated for their efficacy against various pathogens, including bacteria and fungi. The presence of the methylenedioxy group enhances the biological activity of these compounds, making them promising candidates for developing new antimicrobial agents .
Synthetic Methodologies
Total Synthesis Approaches
The synthesis of benzo[d][1,3]dioxole-4-carboxamide and its derivatives has been achieved through several synthetic routes. A notable method involves the use of 2,3-(methylenedioxy)benzoic acid as a precursor, which undergoes various chemical reactions to yield the desired carboxamide . The efficiency of these synthetic pathways is critical for the large-scale production of these compounds for research and therapeutic use.
Deuterated Variants
Deuterated forms of benzo[d][1,3]dioxole compounds have also been synthesized for use in pharmacokinetic studies. These isotopically labeled compounds allow researchers to trace metabolic pathways and understand the pharmacodynamics of the parent compounds more effectively .
Therapeutic Potentials
Drug Development
The structural features of this compound make it an attractive scaffold for drug development. Its derivatives have shown promise in treating conditions such as diabetes and cancer due to their ability to modulate metabolic pathways and inhibit tumor growth . The ongoing exploration of these compounds could lead to novel therapeutic agents with improved efficacy and safety profiles.
Case Studies
Several case studies have documented the successful application of benzo[d][1,3]dioxole derivatives in preclinical models:
- Case Study 1: A derivative was tested in tumor-bearing mice and resulted in complete tumor elimination without significant side effects after two administrations .
- Case Study 2: Antidiabetic derivatives were evaluated for their effects on blood glucose levels in diabetic mice, showing significant reductions compared to control groups .
Wirkmechanismus
The mechanism of action of Benzo[d][1,3]dioxole-4-carboxamide and its derivatives often involves the inhibition of specific enzymes or interaction with cellular pathways. For instance, its antidiabetic effects are attributed to the inhibition of α-amylase, which reduces the breakdown of starch into glucose, thereby lowering blood sugar levels . In anticancer applications, the compound induces apoptosis in cancer cells by disrupting the cell cycle and promoting cell death .
Vergleich Mit ähnlichen Verbindungen
- Benzo[d][1,3]dioxole-5-carboxamide
- Benzo[d][1,3]dioxole-6-carboxamide
- Benzo[d][1,3]dioxole-4,7-dicarboxylic acid
Uniqueness: Benzo[d][1,3]dioxole-4-carboxamide stands out due to its specific substitution pattern on the benzodioxole ring, which imparts unique chemical reactivity and biological activity. Compared to its analogs, it has shown more potent enzyme inhibition and anticancer properties, making it a valuable compound in medicinal chemistry .
Biologische Aktivität
Benzo[d][1,3]dioxole-4-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
Benzo[d][1,3]dioxole derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The unique structure of the benzodioxole moiety contributes significantly to its pharmacological effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzo[d][1,3]dioxole derivatives. For instance, a series of synthesized benzodioxole compounds were evaluated for their cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 3.94 to 9.12 mM. Notably, compounds with an amide group showed stronger cytotoxic effects compared to those without it .
Table 1: Cytotoxic Activity of Benzodioxole Derivatives
Compound | Cell Line | IC50 (mM) |
---|---|---|
2a | HeLa | 3.94 |
2b | Caco-2 | 4.56 |
5a | Hep3B | 5.12 |
Control | Doxorubicin | 0.5 |
Antioxidant Activity
The antioxidant properties of benzo[d][1,3]dioxole derivatives have also been explored. A recent study isolated a new derivative from Hypecoum erectum, which demonstrated moderate antioxidant activity with an IC50 value of 86.3 µM in a DPPH-scavenging assay. This suggests that the compound can effectively reduce free radicals, which is crucial in preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity of Benzodioxole Derivatives
Compound | IC50 (µM) |
---|---|
Hypecoumic acid | 86.3 |
Coptisine | 252.6 |
Protopine | 345.2 |
Cryptopine | 430.1 |
Antidiabetic Potential
Research has also focused on the antidiabetic effects of benzo[d][1,3]dioxole derivatives. A study synthesized several benzodioxole carboxamide derivatives and evaluated their inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. Compounds IIa and IIc showed potent inhibition with IC50 values of 0.85 and 0.68 µM, respectively, while exhibiting minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .
Table 3: α-Amylase Inhibition by Benzodioxole Derivatives
Compound | IC50 (µM) | Cytotoxicity (IC50 > µM) |
---|---|---|
IIa | 0.85 | >150 |
IIc | 0.68 | >150 |
Case Studies and Mechanistic Insights
A notable case study involved the synthesis and evaluation of a series of benzodioxole derivatives for their antidiabetic potential in vivo using a streptozotocin-induced diabetic mice model. The compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, indicating its efficacy in managing diabetes .
Furthermore, mechanistic studies revealed that these compounds interact with specific enzymes and pathways related to glucose metabolism and oxidative stress response, providing insights into their therapeutic mechanisms.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing Benzo[d][1,3]dioxole-4-carboxamide derivatives?
- Methodological Answer : The core benzo[d][1,3]dioxole scaffold can be synthesized via cyclization of benzoic acid derivatives under alkaline conditions (e.g., NaOH, 89% yield for benzo[1,3]dioxole-4-carboxylic acid) . Subsequent functionalization often involves coupling reactions, such as treating N-Methoxybenzo[1,3]dioxole-4-carboxamide with acid chlorides in CH₂Cl₂ . For pyrazole derivatives, chalcone intermediates synthesized via Claisen-Schmidt condensation (using 1-(benzo[d][1,3]dioxol-5-yl)ethanone and aryl aldehydes) react with phenylhydrazine in absolute ethanol .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) resolves substituent positions and stereochemistry (e.g., methoxy groups at δ 3.56 ppm in N-Methoxy derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ calcd 417.0975 vs. observed 417.0962 for a carboxamide derivative) .
- Elemental Analysis : Confirms purity and stoichiometry of novel derivatives (e.g., pyrazole-based compounds) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological activity?
- Methodological Answer :
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., thiourea moieties) enhances cytotoxic effects against cancer cell lines (HepG2, HCT116) . Pyrazole derivatives with halogen substituents show superior antimicrobial activity compared to unmodified analogs .
- Bioisosteric Replacement : Replacing the carboxamide group with thioxothiazolidinone improves enzyme inhibition (e.g., bacterial resistance targets) .
- Computational Modeling : Docking studies predict interactions with biological targets (e.g., enzyme active sites), guiding rational design .
Q. How can researchers resolve contradictions in reported biological activity data for benzo[d][1,3]dioxole derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC to confirm compound purity (>98%) and rule out impurities affecting bioassays .
- Standardized Assays : Compare activity across studies using consistent protocols (e.g., MIC values for antimicrobial testing) .
- Meta-Analysis : Cross-reference substituent effects (e.g., para-chloro vs. methoxy groups) to identify trends in cytotoxicity or enzyme inhibition .
Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?
- Methodological Answer :
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance bioavailability .
- Isotopic Labeling : Use deuterated analogs to track metabolic pathways and identify degradation hotspots .
- Enzymatic Stability Assays : Incubate derivatives with liver microsomes to assess susceptibility to CYP450-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.